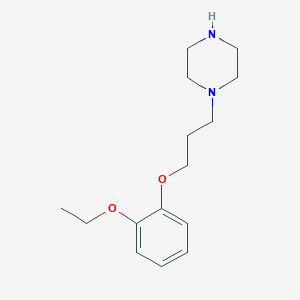
Cambridge id 7019522
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 7019522 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called PIM kinase, which is involved in various cellular processes, including cell growth, differentiation, and survival.
Wirkmechanismus
Cambridge id 7019522 binds to the ATP-binding site of PIM kinase, preventing its activation and downstream signaling. PIM kinase is involved in various cellular processes, including the regulation of cell cycle progression, apoptosis, and protein synthesis. Inhibition of PIM kinase by Cambridge id 7019522 leads to the suppression of these processes, resulting in the inhibition of cancer cell growth and the modulation of the immune response.
Biochemical and Physiological Effects:
Cambridge id 7019522 has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. In addition, it has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Cambridge id 7019522 has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cambridge id 7019522 in lab experiments is its specificity towards PIM kinase, making it a valuable tool for studying its role in various cellular processes. However, one of the limitations of using Cambridge id 7019522 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Cambridge id 7019522. One of the potential applications is in the treatment of autoimmune disorders, where its ability to modulate the immune response can be beneficial. Additionally, the combination of Cambridge id 7019522 with other cancer therapies, such as chemotherapy and radiation therapy, can enhance their efficacy and reduce their side effects. Further studies are also needed to optimize the synthesis of Cambridge id 7019522 and improve its solubility and bioavailability.
Conclusion:
Cambridge id 7019522 is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer and autoimmune disorders. Its specificity towards PIM kinase makes it a valuable tool for studying its role in various cellular processes. Further studies are needed to optimize its synthesis and improve its solubility and bioavailability, as well as explore its potential applications in combination with other cancer therapies.
Synthesemethoden
The synthesis of Cambridge id 7019522 involves several steps, starting from commercially available starting materials. The first step involves the protection of a hydroxyl group in a benzene ring using a protecting group, such as tert-butyldimethylsilyl chloride. The protected benzene ring is then reacted with an amino acid derivative to form a dipeptide intermediate. The dipeptide intermediate is then deprotected, followed by cyclization to form the final product, Cambridge id 7019522.
Wissenschaftliche Forschungsanwendungen
Cambridge id 7019522 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PIM kinase is overexpressed in many cancer types, and its inhibition by Cambridge id 7019522 has shown promising results in preclinical studies. In addition, Cambridge id 7019522 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
Produktname |
Cambridge id 7019522 |
|---|---|
Molekularformel |
C15H24N2O2 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
1-[3-(2-ethoxyphenoxy)propyl]piperazine |
InChI |
InChI=1S/C15H24N2O2/c1-2-18-14-6-3-4-7-15(14)19-13-5-10-17-11-8-16-9-12-17/h3-4,6-7,16H,2,5,8-13H2,1H3 |
InChI-Schlüssel |
KOZMEYMGOKZJCW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCCCN2CCNCC2 |
Kanonische SMILES |
CCOC1=CC=CC=C1OCCCN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



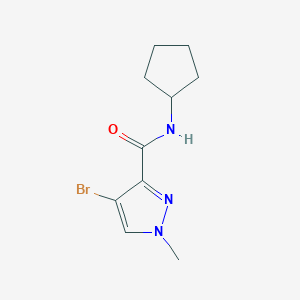
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
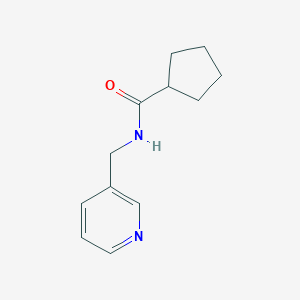
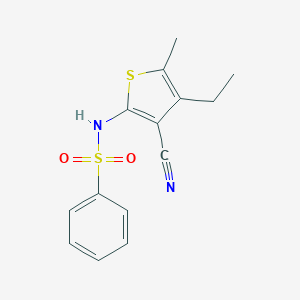
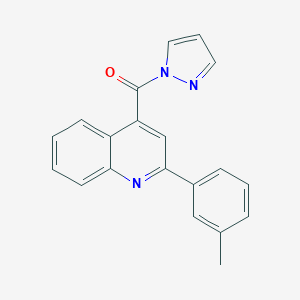
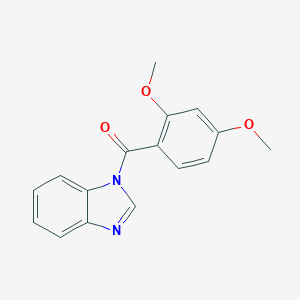
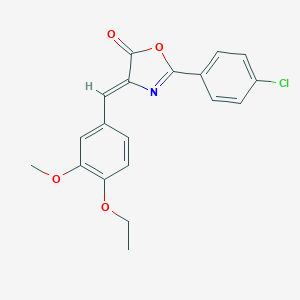
![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
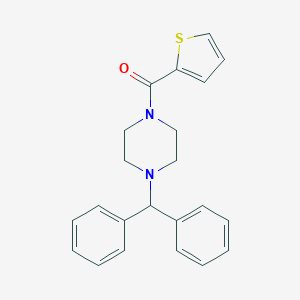
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)